N1 Substitution Structural Differentiation Versus Methyl and Ethyl Analogs
The target compound carries a 2-methoxyethyl chain at the indole N1 position. The closest commercially listed structural analogs are the N1-methyl and N1-ethyl derivatives. The 2-methoxyethyl group adds one additional hydrogen-bond acceptor atom (the ether oxygen) and increases the topological polar surface area (TPSA) compared to N1-methyl or N1-ethyl, a structural feature that generally enhances aqueous solubility at the cost of passive membrane permeability [1]. Within the CFB inhibitor patent family from which this chemotype originates, N1 substitution is a key SAR vector that strongly modulates both biochemical IC₅₀ and cell-based activity [2].
| Evidence Dimension | Indole N1 substituent type and physicochemical consequence |
|---|---|
| Target Compound Data | 2-methoxyethyl (C₄H₉O chain; TPSA contribution ~9.2 Ų for the ether oxygen; 1 H-bond acceptor added vs. alkyl) |
| Comparator Or Baseline | N1-methyl analog (C₁H₃; no H-bond acceptor at N1); N1-ethyl analog (C₂H₅; no H-bond acceptor at N1) |
| Quantified Difference | ΔTPSA(target − N1-CH₃) ≈ +9.2 Ų (estimated ether oxygen contribution). Exact IC₅₀ or Kd differences not publicly available for a matched pair comparison. |
| Conditions | Structural and physicochemical analysis based on 2D molecular properties; CFB inhibitor patent class SAR context [2]. |
Why This Matters
The 2-methoxyethyl group introduces a distinct hydrogen-bonding motif that cannot be replicated by simple alkyl homologs, with a measurable physicochemical difference (ΔTPSA ≈ +9.2 Ų) confirming this is not a trivial substitution.
- [1] PubChem Compound Summary for CID 18582431; National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] Adams, C. et al. Piperidinyl indole derivatives and their use as complement Factor B inhibitors. NZ Patent NZ754317A, filed 2014. View Source
